molecular formula C3H3ClF2O2 B075499 Methyl chlorodifluoroacetate CAS No. 1514-87-0

Methyl chlorodifluoroacetate

Cat. No.: B075499
CAS No.: 1514-87-0
M. Wt: 144.5 g/mol
InChI Key: AWUPLMYXZJKHEG-UHFFFAOYSA-N
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Description

Methyl chlorodifluoroacetate is an organic compound with the molecular formula C3H3ClF2O2. It is a colorless, volatile liquid known for its use as a trifluoromethylating agent. This compound is utilized in various chemical reactions and has significant applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl chlorodifluoroacetate can be synthesized through the reaction of chlorodifluoroacetic acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, this compound is produced by the esterification of chlorodifluoroacetic acid with methanol. This process involves the use of acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction mixture is then subjected to distillation to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions: Methyl chlorodifluoroacetate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form chlorodifluoroacetic acid.

    Reduction Reactions: It can be reduced to form difluoroacetic acid derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl chlorodifluoroacetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Methyl trifluoroacetate
  • Ethyl chlorodifluoroacetate
  • Ethyl bromodifluoroacetate
  • Methyl difluoroacetate
  • Ethyl difluoroacetate

Comparison: Methyl chlorodifluoroacetate is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct reactivity and stability. Compared to methyl trifluoroacetate, it has a chlorine atom that can participate in additional substitution reactions. Ethyl chlorodifluoroacetate and ethyl bromodifluoroacetate have similar structures but differ in their alkyl groups and halogen atoms, affecting their reactivity and applications. Methyl difluoroacetate and ethyl difluoroacetate lack the chlorine atom, making them less versatile in certain chemical reactions .

Properties

IUPAC Name

methyl 2-chloro-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClF2O2/c1-8-2(7)3(4,5)6/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUPLMYXZJKHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061742
Record name Methyl chlorodifluoroacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1514-87-0
Record name Methyl 2-chloro-2,2-difluoroacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1514-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-chloro-2,2-difluoro-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001514870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-chloro-2,2-difluoro-, methyl ester
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Record name Methyl chlorodifluoroacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl chlorodifluoroacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the atmospheric fate of methyl chlorodifluoroacetate?

A: [] this compound (MCDFA) reacts with chlorine atoms in the atmosphere. This reaction leads to the formation of chlorofluoroacetic acid (CF2ClC(O)OH) with a yield of approximately 34%. The primary pathway for this formation involves the reaction of alkoxy radicals (formed after H-atom abstraction by Cl) with oxygen (O2).

Q2: How does the atmospheric reactivity of this compound compare to ethyl chlorodifluoroacetate?

A: [] While both MCDFA and ethyl chlorodifluoroacetate (ECDFA) react with chlorine atoms in the atmosphere, the rate coefficient for ECDFA is significantly higher. This means ECDFA is removed from the atmosphere more quickly than MCDFA. Interestingly, the yield of chlorofluoroacetic acid is also significantly higher for ECDFA (86%) compared to MCDFA (34%). This difference is attributed to the dominant degradation pathway for each compound: O2 reaction for MCDFA and α-ester rearrangement for ECDFA.

Q3: Can this compound be used to introduce trifluoromethyl groups into molecules?

A: [, , ] Yes, this compound can act as a convenient trifluoromethylating agent in organic synthesis. For example, it can be used in the presence of potassium fluoride (KF) and copper iodide (CuI) to introduce a trifluoromethyl group onto an aryl iodide, as demonstrated in the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate.

Q4: Are there alternative methods for generating difluorocarbene from this compound?

A: [, ] Yes, besides using this compound as a trifluoromethylating agent, it can also be used as a precursor for generating difluorocarbene. One method involves decomposition by alkali metal halides. Another approach utilizes an electrochemical, nickel-catalyzed Reformatsky reaction with MCDFA.

Q5: What is known about the structure of this compound?

A: [] The microwave spectrum of MCDFA has been studied, providing information about its structure. The study revealed details about the methyl internal rotation and chlorine nuclear electric quadrupole coupling within the MCDFA molecule.

Q6: Can this compound be used to make polymers?

A: [] Yes, chlorodifluoroacetaldehyde, a precursor to MCDFA, can be polymerized to create polychlorodifluoroacetaldehyde. This polymer can exist in both crystalline and amorphous forms, depending on the polymerization conditions. The thermal stability of the polymer can be improved by end-capping with acetylation.

Q7: Can this compound be used in the synthesis of pharmaceutically relevant compounds?

A: [] Yes, MCDFA can be employed in multistep synthesis to create compounds with potential pharmaceutical applications. For example, it is utilized in the synthesis of 3-(difluoromethoxy)-N-(3, 5-dichloropyridin-4-yl)-4-(cyclopropylmethoxy) benzamide, which may have potential use as a pharmaceutical agent.

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